molecular formula C7H7BFNO3 B1486667 (3-Carbamoyl-5-fluorophenyl)boronic acid CAS No. 871332-66-0

(3-Carbamoyl-5-fluorophenyl)boronic acid

Cat. No. B1486667
M. Wt: 182.95 g/mol
InChI Key: FTMWTTRIUYYHDE-UHFFFAOYSA-N
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Description

“(3-Carbamoyl-5-fluorophenyl)boronic acid” is a chemical compound with the empirical formula C7H7BFNO3 and a molecular weight of 182.94 . It is a solid substance .


Molecular Structure Analysis

The InChI code for “(3-Carbamoyl-5-fluorophenyl)boronic acid” is 1S/C7H7BFNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H2,10,11) . This indicates the connectivity and hydrogen count of the molecule’s atoms.


Physical And Chemical Properties Analysis

“(3-Carbamoyl-5-fluorophenyl)boronic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 357.5±52.0 °C at 760 mmHg, and a flash point of 170.0±30.7 °C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Synthetic Chemistry Applications

Biosensing Applications

Boronic acid derivatives, such as (3-Carbamoyl-5-fluorophenyl)boronic acid, are extensively used in the development of biosensors for the detection of saccharides and other diol-containing biomolecules. Their ability to form reversible covalent bonds with diols under physiological conditions makes them ideal for constructing glucose sensors and other diagnostic tools. This reversible binding mechanism is central to the operation of sensors that can operate in the physiological pH range, enabling the selective detection of biomolecules in complex biological fluids (Xin Zhang et al., 2010).

Material Science Applications

In material science, boronic acid derivatives are used to modify the surface properties of various materials, such as polymers and carbon nanotubes. By grafting boronic acid derivatives onto these materials, researchers can create functional surfaces capable of specific interactions with biomolecules. For example, phenyl boronic acids grafted onto polyethylene glycol-wrapped carbon nanotubes have been shown to quench near-infrared fluorescence in response to saccharide binding. This property is utilized in the development of novel materials for biomedical imaging and as components in smart materials that can respond dynamically to environmental stimuli (B. Mu et al., 2012).

Safety And Hazards

“(3-Carbamoyl-5-fluorophenyl)boronic acid” is classified as a GHS07 substance, indicating that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(3-carbamoyl-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BFNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMWTTRIUYYHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660237
Record name (3-Carbamoyl-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Carbamoyl-5-fluorophenyl)boronic acid

CAS RN

871332-66-0
Record name B-[3-(Aminocarbonyl)-5-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871332-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Carbamoyl-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Aminocarbonyl)-5-fluorobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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